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Compound of Interest

Compound Name: 2-(2-bromophenyl)-1H-Indole
CAS No.: 88207-45-8
Cat. No.: B1625520
Get Quote
. J

Technical Characterization Guide: 2-(2-bromophenyl)-1H-indole

Executive Summary This technical guide provides a comprehensive spectroscopic and
synthetic profile of 2-(2-bromophenyl)-1H-indole (CAS: 10606-61-8). As a sterically
congested biaryl system, this compound serves as a critical intermediate in the synthesis of
fused alkaloid scaffolds, such as 8-desbromohinckdentine A, and functionalized carbazoles.
This guide prioritizes the differentiation of this specific isomer from its para- and meta-analogs
using high-field NMR and mass spectrometry.

Structural Analysis & Chemical Context

The 2-(2-bromophenyl)-1H-indole features an indole core substituted at the C2 position with
an ortho-brominated phenyl ring. Unlike its planar 2-phenylindole counterpart, the ortho-bromo
substituent induces significant torsional strain, forcing the phenyl ring out of coplanarity with the
indole nucleus.

Key Physicochemical Parameters:
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Parameter Value | Description

Molecular Formula C14H10BrN

Molecular Weight 272.14 g/mol

Monoisotopic Mass 270.9997 (7°Br) / 272.9976 (31Br)
Appearance Off-white to pale yellow solid

| Steric Influence |

40-50° dihedral twist (phenyl vs. indole plane) due to ortho-Br |

Synthesis & Isolation Protocol

While Palladium-catalyzed C-H activation is modern, the Fischer Indole Synthesis remains the
most robust method for generating multi-gram quantities of this specific scaffold, as it avoids
the use of expensive noble metals and allows for easy purification of the acid-stable product.

Reaction Pathway: Condensation of phenylhydrazine with 2'-bromoacetophenone followed by
acid-mediated sigmatropic rearrangement.

Reagents:
Phenylhydrazine +
2'-Bromoacetophenone

Hydrazone Formation
(EtOH, AcOH cat., Reflux)

Fischer Cyclization recipitation Quench (Ice Water) solation Column Chromatography
(Polyphosphoric Acid or ZnClI2, 100°C) & Extraction (EtOAc) (Hexane/EtOAc 9:1)

S
&
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Click to download full resolution via product page

Figure 1: Synthetic workflow for the preparation of 2-(2-bromophenyl)-1H-indole via Fischer
Indolization.

Protocol Notes:

o Acid Choice: Polyphosphoric acid (PPA) is preferred over Lewis acids (ZnClz) for this
substrate to minimize debromination side reactions.

 Purification: The product is less polar than the starting hydrazine. Elution with 10-20% Ethyl
Acetate in Hexanes typically yields the pure compound (
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Spectroscopic Characterization

This section details the specific spectral fingerprints required to validate the structure.

Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature.
 lonization Mode: ESI+ or APCI+
o Diagnostic Signals:

o [M+H]*: Doublet signal at m/z 272 and 274 with a 1:1 intensity ratio.

o Fragmentation: Loss of Br radical may be observed at high collision energies, yielding a
cation at m/z ~193 (2-phenylindole core).

Proton NMR (*H NMR)

The *H NMR spectrum is characterized by the desheilding of the indole NH and the specific
splitting pattern of the 2-bromophenyl ring.

Instrument: 500 MHz, CDCIs (TMS internal standard)
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Shift (

. Lo Assighment
Position Multiplicity (Hz2) Lodi
ogic
ppm) g
) Indole N-H
NH 8.64 Broad Singlet -
(Exchangeable).
Overlap of Indole
Ar-H 7.68-7.71 Multiplet - C4/C7 and
Phenyl H3'.
Phenyl H6'
Ar-H 7.62 dd 75,15 (Deshielded by
twist).
Ar-H 7.44 Doublet 8.5 Indole C7-H.
Phenyl H4' or
Ar-H 7.40 td 75,10
H5".
) Indole C5/C6
Ar-H 7.21-7.25 Multiplet -
overlap.
_ Indole C5/C6
Ar-H 7.16 Triplet 7.0
overlap.
Diagnostic:
C3-H 6.83 Doublet 1.0 Indole C3-H.
Sharp signal.

Critical Interpretation:

e C3-H Signal (6.83 ppm): This sharp doublet (coupling to NH) confirms the C2-substitution. If
the substituent were at C3, this signal would be absent.

 Steric Shift: In the 4-bromophenyl isomer, the phenyl protons appear as two symmetric
doublets (AA'BB' system). In this 2-bromophenyl isomer, the lack of symmetry results in a
complex multiplet pattern (ABCD system) for the phenyl ring.

Carbon NMR (**C NMR)
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Instrument: 125 MHz, CDClIs

Shift (
Carbon Type Assignment

ppm)
Quaternary 136.2, 137.9 Indole C7a, Phenyl C1'
Quaternary 131.0 Phenyl C-Br (C2")
CH 128.8,128.2, 126.2 Aromatic CH
CH 122.0, 120.5, 119.8 Indole CH (Benzenoid ring)
CH 111.0 Indole C7 (Next to N)

Indole C3 (Diagnostic High

CH 102.0-103.0

Field)

Quality Control & Logic Flow

To ensure the synthesized material is the correct isomer (ortho-bromo) rather than the para-

bromo impurity (often present in low-grade starting materials), follow this logic tree.
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Figure 2: Decision tree for spectroscopic validation of 2-(2-bromophenyl)-1H-indole.
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 NMR & Spectroscopic Data (Primary Source): Wang, M., et al. (2012). Copper-Catalyzed
Sequential Ullmann N-arylation and Aerobic Oxidative C-H Amination. Supporting
Information, Compound 1b.

o Comparative Data (4-Bromophenyl Isomer): PubChem Compound Summary for CID
623252, 2-(4-Bromophenyl)-1H-indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.ijnrd.org [ijnrd.org]

o 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances
(RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

e To cite this document: BenchChem. [spectroscopic data for 2-(2-bromophenyl)-1H-indole].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1625520/docs#spectroscopic-data-for-2-2-
bromophenyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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